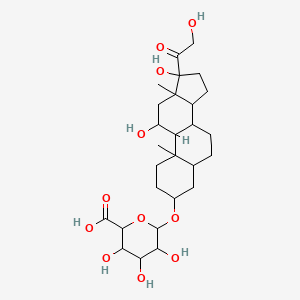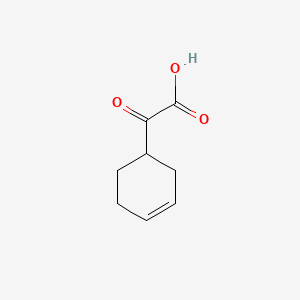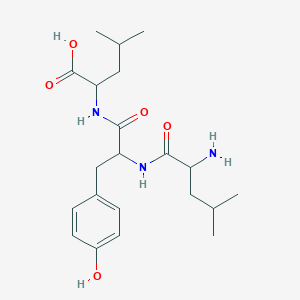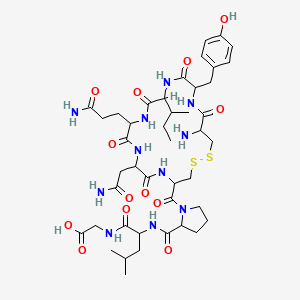
11beta,17,21-Trihydroxy-20-oxo-5alpha-pregnan-3alpha-yl beta
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11beta,17,21-Trihydroxy-20-oxo-5alpha-pregnan-3alpha-yl beta is a steroid compound that belongs to the class of 21-hydroxy steroids It is characterized by its complex structure, which includes multiple hydroxyl groups and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,17,21-Trihydroxy-20-oxo-5alpha-pregnan-3alpha-yl beta typically involves multiple steps, starting from simpler steroid precursors. The process often includes hydroxylation reactions, oxidation, and reduction steps. Specific reagents and catalysts are used to achieve the desired functional groups at the correct positions on the steroid backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The exact methods can vary depending on the specific requirements and available technology.
Chemical Reactions Analysis
Types of Reactions
11beta,17,21-Trihydroxy-20-oxo-5alpha-pregnan-3alpha-yl beta undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and pH levels to ensure selective transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or aldehyde groups, while reduction can produce more hydroxylated derivatives.
Scientific Research Applications
11beta,17,21-Trihydroxy-20-oxo-5alpha-pregnan-3alpha-yl beta has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroid compounds.
Biology: Studied for its role in various biological pathways and its effects on cellular processes.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and immunosuppressive effects.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 11beta,17,21-Trihydroxy-20-oxo-5alpha-pregnan-3alpha-yl beta involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various physiological processes. The exact pathways and targets can vary depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
3alpha,11beta,21-Trihydroxy-20-oxo-5beta-pregnan-18-al: Another 21-hydroxy steroid with similar structural features.
3-BETA,11-BETA,17-ALPHA,20-BETA-TETRAHYDROXY-5-ALPHA-PREGNAN-21-YL ACETATE: A related compound with additional hydroxyl groups and an acetate group.
Uniqueness
11beta,17,21-Trihydroxy-20-oxo-5alpha-pregnan-3alpha-yl beta is unique due to its specific arrangement of hydroxyl and ketone groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C27H42O11 |
|---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
6-[[11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H42O11/c1-25-7-5-13(37-24-21(33)19(31)20(32)22(38-24)23(34)35)9-12(25)3-4-14-15-6-8-27(36,17(30)11-28)26(15,2)10-16(29)18(14)25/h12-16,18-22,24,28-29,31-33,36H,3-11H2,1-2H3,(H,34,35) |
InChI Key |
OZINUFSVVJAFHD-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B12108070.png)
![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B12108074.png)
![Methyl 2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoate](/img/structure/B12108077.png)



![tert-butyl N-[1-(2-formyl-6-phenylphenyl)piperidin-3-yl]carbamate](/img/structure/B12108105.png)

![1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy](/img/structure/B12108109.png)




![2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide](/img/structure/B12108142.png)
